molecular formula C14H19NO2 B14182366 4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid CAS No. 916134-91-3

4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid

Katalognummer: B14182366
CAS-Nummer: 916134-91-3
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: UOMIQMZODTZSIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products

Vorbereitungsmethoden

The synthesis of 4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid typically involves the following steps:

Analyse Chemischer Reaktionen

4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

916134-91-3

Molekularformel

C14H19NO2

Molekulargewicht

233.31 g/mol

IUPAC-Name

4-[(4-methylphenyl)methyl]piperidine-1-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-11-2-4-12(5-3-11)10-13-6-8-15(9-7-13)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17)

InChI-Schlüssel

UOMIQMZODTZSIW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CC2CCN(CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.